molecular formula C20H24Cl2F3N3O3 B12746124 Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride CAS No. 84344-63-8

Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride

Cat. No.: B12746124
CAS No.: 84344-63-8
M. Wt: 482.3 g/mol
InChI Key: ZQEKSUCLCPXSBW-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrophenoxypropyl group and a trifluoromethylphenyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the nitrophenoxypropyl group, and the addition of the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride include:

  • Piperazine derivatives with different substituents.
  • Compounds containing nitrophenoxy or trifluoromethyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84344-63-8

Molecular Formula

C20H24Cl2F3N3O3

Molecular Weight

482.3 g/mol

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]-4-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride

InChI

InChI=1S/C20H22F3N3O3.2ClH/c21-20(22,23)16-3-1-4-18(15-16)25-12-10-24(11-13-25)9-2-14-29-19-7-5-17(6-8-19)26(27)28;;/h1,3-8,15H,2,9-14H2;2*1H

InChI Key

ZQEKSUCLCPXSBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl

Origin of Product

United States

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